![molecular formula C20H12F3N3 B2559222 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 339106-51-3](/img/structure/B2559222.png)
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is a chemical compound with the formula C20H12F3N3 . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
In pyridazinone derivatives, it has been revealed that the pyridine system is in skew boat conformation, the phenyl ring is in pseudo-axial position, and the pyridazinone ring is planar .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are not explicitly mentioned in the search results. The molecular weight is reported to be 351.32 .科学的研究の応用
TTK Inhibitors in Cancer Therapy
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine: derivatives have been explored as selective inhibitors of Threonine Tyrosine Kinase (TTK), which play a crucial role in cancer cell division. By inhibiting TTK, these compounds can potentially halt the proliferation of cancer cells, offering a targeted approach in oncology .
Anticancer Activity
The trifluoromethyl phenyl moiety, a pivotal motif in many active anticancer compounds, is proposed to be essential for the anticancer activity in this class of compounds. The presence of this group may enhance the ability of these molecules to interact with biological targets, leading to improved efficacy in cancer treatment .
Anti-inflammatory Agents
Pyridazine derivatives, including 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine , have shown potential as anti-inflammatory agents. They could offer an alternative to traditional anti-inflammatory drugs like aspirin, with possibly fewer side effects or enhanced potency .
作用機序
Target of Action
The primary targets of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are believed to be certain kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases .
Mode of Action
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine interacts with these targets by inhibiting their activity. This inhibition can lead to a decrease in disease-causing signals .
Biochemical Pathways
The compound affects pathways related to the activity of the targeted kinases. The downstream effects of this interaction can include the inhibition of prostaglandin E2 and interleukin activity .
Pharmacokinetics
The ADME properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are such that it demonstrates good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Result of Action
The molecular and cellular effects of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine’s action include the potent inhibition of the kinase activity of TTK, induction of chromosome missegregation and aneuploidy, and suppression of proliferation of a panel of human cancer cell lines .
Action Environment
The action, efficacy, and stability of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine can be influenced by environmental factors. For example, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
特性
IUPAC Name |
5,8-diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-20(22,23)15-11-16-17(13-7-3-1-4-8-13)25-26-18(19(16)24-12-15)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWNEHRQBXXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。